2-Chloro-5-(2-nitroethenyl)furan
Description
Significance of Furan (B31954) and Nitroethenyl Moieties in Advanced Organic Synthesis
The furan nucleus is a cornerstone in synthetic organic chemistry. acs.orgmdpi.com Its five-membered aromatic ring, containing an oxygen atom, imparts a distinct reactivity profile. Furans can act as dienes in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings and complex polycyclic systems. acs.orgrsc.orgsigmaaldrich.com The resulting 7-oxabicyclo[2.2.1]heptane adducts are versatile intermediates that can be further transformed into a variety of functionalized molecules, including substituted arenes and natural product analogues. acs.org Furthermore, the furan ring itself is a structural motif found in numerous natural products and pharmaceuticals, highlighting its biological relevance. nih.govmdpi.com
The nitroethenyl group (-CH=CH-NO₂) is a potent electron-withdrawing group that significantly influences the reactivity of the molecule to which it is attached. This moiety activates the double bond for nucleophilic addition and participates in various cycloaddition reactions. The Henry reaction, which involves the condensation of an aldehyde with a nitroalkane, is a classic and efficient method for the synthesis of β-nitro alcohols, which can be readily dehydrated to form the corresponding nitroalkenes. psu.eduwikipedia.orgorganic-chemistry.org The resulting nitroethenyl compounds are valuable synthetic intermediates, as the nitro group can be reduced to an amino group, transformed into a carbonyl group, or participate in various C-C bond-forming reactions. The presence of the nitroethenyl group in a furan ring is expected to significantly modulate the electronic properties and reactivity of the heterocyclic system.
Contextualizing Halogenated Nitroalkene Frameworks in Chemical Research
The introduction of a halogen atom, such as chlorine, onto the furan ring adds another layer of complexity and synthetic utility. Halogenated furans are known to undergo a variety of transformations, including cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups. acs.org The position of the halogen on the furan ring can direct the regioselectivity of subsequent reactions.
When combined with a nitroalkene, the halogenated furan framework of 2-Chloro-5-(2-nitroethenyl)furan presents a molecule with multiple reactive sites. The chlorine atom at the 2-position can potentially be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions. The nitroethenyl group at the 5-position provides a site for conjugate addition and can act as a dienophile in Diels-Alder reactions. The interplay between these two functional groups on the furan ring is a key aspect of the compound's chemistry and a fertile ground for research.
Scope and Research Trajectories for this compound Derivatives
While specific research on this compound is limited, the known chemistry of its constituent parts allows for the projection of several promising research trajectories.
Synthetic Applications: A primary research direction would be the development of a robust and efficient synthesis of this compound. A plausible route involves the formylation of 2-chlorofuran (B3031412) to produce 2-chloro-5-formylfuran, followed by a Henry reaction with nitromethane (B149229) and subsequent dehydration.
Reactivity Studies: A thorough investigation of the reactivity of this compound is crucial. This would include exploring its behavior in key organic reactions:
Diels-Alder Reactions: The electron-withdrawing nitroethenyl group is expected to enhance the dienophilic character of the furan C4=C5 double bond, potentially enabling cycloaddition reactions where the furan acts as the dienophile. nih.gov
Nucleophilic Aromatic Substitution: The reactivity of the C-Cl bond towards nucleophilic displacement would be of interest, potentially leading to the synthesis of a variety of 2-substituted furan derivatives.
Conjugate Addition: The Michael addition of nucleophiles to the nitroethenyl group would provide a route to functionalized side chains.
Reduction: The selective reduction of the nitro group to an amine would yield 2-chloro-5-(2-aminoethenyl)furan, a potentially valuable monomer for polymer synthesis or a precursor to other functionalized furans.
Biological Evaluation: Given that many furan and nitro-containing compounds exhibit biological activity, derivatives of this compound could be screened for potential pharmaceutical or agrochemical applications. nih.govnih.govresearchgate.netresearchgate.net
Materials Science: The unique electronic properties of this compound could make it a candidate for incorporation into novel organic electronic materials.
The following table summarizes the key structural features and their potential influence on the reactivity of this compound.
| Structural Feature | Potential Influence on Reactivity |
| Furan Ring | Aromatic character, can act as a diene in Diels-Alder reactions. |
| Chloro Substituent | Electron-withdrawing, potential leaving group in nucleophilic substitution, directs regioselectivity. |
| Nitroethenyl Group | Strong electron-withdrawing group, activates the double bond for nucleophilic addition, can act as a dienophile. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4ClNO3 |
|---|---|
Molecular Weight |
173.55 g/mol |
IUPAC Name |
2-chloro-5-[(E)-2-nitroethenyl]furan |
InChI |
InChI=1S/C6H4ClNO3/c7-6-2-1-5(11-6)3-4-8(9)10/h1-4H/b4-3+ |
InChI Key |
AQZDVNUXPZHQGG-ONEGZZNKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 2 Nitroethenyl Furan and Analogues
Cycloaddition Reactions
Cycloaddition reactions represent a powerful tool for constructing complex cyclic molecules. The furan (B31954) ring can act as a 4π diene component, while the nitro-activated double bond can serve as a 2π component in various cycloaddition processes.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org The furan ring, despite its aromaticity, can function as a diene. However, its reactivity is highly sensitive to substituents. rsc.orgyoutube.com Electron-donating groups on the furan ring enhance its reactivity, whereas electron-withdrawing groups (EWGs) are detrimental. rsc.orgnih.gov
The 2-Chloro-5-(2-nitroethenyl)furan molecule possesses two strong EWGs: the chlorine atom and the nitroethenyl group. These groups reduce the electron density of the furan ring, decreasing the energy of its highest occupied molecular orbital (HOMO). This makes the compound a poor diene for normal-electron-demand Diels-Alder reactions, which are typically favored with electron-rich dienes and electron-poor dienophiles. nih.gov Consequently, reactions with common dienophiles like maleimides or acrylates are expected to be slow and may require harsh conditions, such as high temperatures or the use of Lewis acid catalysts to proceed. mdpi.comrsc.org Furthermore, Diels-Alder reactions involving furans are often reversible, and for electron-poor furans, the equilibrium can lie unfavorably toward the starting materials. nih.govmdpi.com
Conversely, the significant electron-deficient character of this compound raises the possibility of it participating in inverse-electron-demand Diels-Alder reactions with very electron-rich dienes. More plausibly, the C3=C4 double bond of the furan ring, activated by the nitroethenyl group, could act as a dienophile in reactions with electron-rich dienes. conicet.gov.aracs.org Research on 2-nitrofurans has demonstrated that they can indeed function as dienophiles, with cycloaddition occurring at the nitrated double bond. conicet.gov.ar
Table 1: Predicted Reactivity in Diels-Alder Reactions
| Dienophile Type | Predicted Reactivity with this compound (as diene) | Conditions | Reference |
|---|---|---|---|
| Electron-poor (e.g., Maleimide) | Low | High temperature, potential reversibility | nih.govmdpi.com |
| Electron-neutral (e.g., Ethylene) | Very Low | Unlikely to react | nih.gov |
| Electron-rich (e.g., Enamine) | Possible (Inverse-electron-demand) | Thermal or Lewis acid catalysis | nih.gov |
This table is predictive, based on general principles of furan reactivity.
Hetero-Diels-Alder reactions involve dienes or dienophiles containing one or more heteroatoms. masterorganicchemistry.com The furan ring of this compound can react with various heterodienophiles, such as those containing C=N, C=O, or N=N bonds, to form hetero-oxanorbornene derivatives. rsc.org These reactions provide a convergent route to complex heterocyclic systems. The reactivity in these processes is also governed by frontier molecular orbital interactions, and the electron-poor nature of the substituted furan diene remains a critical factor.
The initial cycloadducts from such reactions can be unstable and may undergo subsequent rearrangements. rsc.org While not directly documented for this specific compound, these adducts are candidates for sigmatropic rearrangements, which are intramolecular pericyclic reactions involving the migration of a σ-bond. acs.org For instance, an unstable oxabicyclic adduct could undergo a retro-Diels-Alder reaction followed by a different cycloaddition, or it could undergo a mdpi.commdpi.com-sigmatropic rearrangement (like a Claisen or Cope rearrangement) if the substituent pattern allows. Intramolecular cyclizations of substituted furanylamides, which proceed through intermediate oxabicycles, have been shown to yield rearranged products, supporting the potential for such subsequent transformations. acs.orgnih.gov
Formal [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org In this reaction, a 1,3-dipole reacts with a 2π component known as a dipolarophile. wikipedia.org The nitroethenyl group in this compound is a highly activated and effective dipolarophile due to the electron-withdrawing nitro group. wikipedia.org
Therefore, this compound is expected to react readily with a wide range of 1,3-dipoles. For example, reaction with nitrones would yield isoxazolidine (B1194047) rings. wikipedia.orgorganicreactions.org These reactions often proceed with high regioselectivity, controlled by the frontier molecular orbital interactions between the dipole and the dipolarophile. wikipedia.org For an electron-poor alkene like this compound, the reaction is typically controlled by the interaction of the HOMO of the nitrone and the LUMO of the nitroalkene, leading to the formation of 4-nitro-substituted isoxazolidines. wikipedia.org Similar reactivity is expected with other 1,3-dipoles such as nitrile oxides (generating isoxazoles), azides (generating triazoles), and azomethine ylides (generating pyrrolidines). organic-chemistry.orgresearchgate.net
Table 2: Examples of Formal [3+2] Cycloadditions with Nitroalkenes
| 1,3-Dipole | Dipolarophile | Product Type | Reference |
|---|---|---|---|
| C-Phenyl-N-methylnitrone | trans-β-Nitrostyrene | Isoxazolidine | wikipedia.org |
| Benzonitrile oxide | Styrene | Isoxazoline | organic-chemistry.org |
| C,N-Diarylnitryle imine | trans-β-Nitrostyrene | Pyrazoline | researchgate.net |
This table shows representative reactions of the nitroalkene class, which is analogous to the reactive moiety in this compound.
Nucleophilic Addition Reactions
The strong electron-withdrawing effect of the nitro group makes the β-carbon of the nitroethenyl moiety highly electrophilic and susceptible to attack by nucleophiles. This reactivity dominates the non-cycloaddition pathways for this compound.
The conjugate addition of nucleophiles to α,β-unsaturated compounds is known as the Michael reaction. Nitroalkenes are excellent Michael acceptors. wikipedia.org this compound readily undergoes Michael additions with carbanions derived from activated methylene (B1212753) compounds, such as malonic esters, β-ketoesters, and nitroalkanes. rsc.org
The reaction is typically base-catalyzed, where the base deprotonates the active methylene compound to generate a stabilized carbanion (a nucleophile). This carbanion then attacks the electrophilic β-carbon of the nitroethenyl group. The resulting intermediate is a nitronate anion, which is subsequently protonated upon workup to yield the final addition product. rsc.org A variety of bases can be used to promote this transformation, ranging from simple alkoxides to more complex organocatalysts that can induce enantioselectivity. rsc.org
Compounds containing a 1,2-dicarbonyl system, such as 2,3-butanedione, can also act as nucleophiles in the presence of a base. Deprotonation of the α-carbon generates an enolate, which can then participate in nucleophilic addition reactions. youtube.comresearchgate.net
Interactions with Electron-Rich Arene Nucleophiles
The inherent electrophilicity of the β-carbon in the nitroethenyl moiety of this compound makes it a prime candidate for Michael-type additions. wikipedia.orgyoutube.com Electron-rich arenes, such as indoles, pyrroles, and activated phenols, can act as effective nucleophiles in this context. The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the nitroalkene, rendering it more susceptible to nucleophilic attack.
The mechanism involves the attack of the electron-rich aromatic ring onto the β-carbon of the nitroethenyl group, forming a resonance-stabilized intermediate. Subsequent re-aromatization of the nucleophile and protonation of the resulting nitronate intermediate yields the final adduct. The presence of the electron-withdrawing nitro group is crucial for this reactivity, as it significantly lowers the energy of the LUMO of the conjugated system. researchgate.net While direct studies on this compound are limited, the reactivity of analogous nitroalkenes with arene nucleophiles is well-documented. For instance, the reaction of β-nitrostyrene with indoles is a widely used method for the synthesis of functionalized indole (B1671886) derivatives.
Substitution and Cross-Coupling Reactions
Suzuki Coupling Strategies for Furan-Substituted Nitroalkenes
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and can be envisioned as a key strategy for the derivatization of this compound. numberanalytics.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide. libretexts.org In the case of this compound, the chlorine atom on the furan ring can serve as the halide component.
While the direct Suzuki-Miyaura coupling of this compound is not extensively reported, the coupling of other 2-halofurans and related heteroaryl halides is well-established. nih.gov These reactions demonstrate that with the appropriate choice of palladium catalyst, ligand, and base, efficient coupling can be achieved. The electron-withdrawing nature of the nitroethenyl substituent may influence the reactivity of the C-Cl bond, potentially requiring optimization of the reaction conditions.
Below is a representative table of Suzuki-Miyaura coupling reactions for analogous 2-heteroaryl chlorides, illustrating the general conditions and achievable yields.
| Entry | Heteroaryl Chloride | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 95 |
| 2 | 2-Chlorothiophene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 88 |
| 3 | 2-Chlorofuran (B3031412) | Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 75 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Heteroaryl Chlorides. This table is a curated representation of typical reaction conditions and may not reflect the exact parameters for this compound.
Transformations Involving the Chlorine Substituent
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNA_r_), a reaction pathway facilitated by the strong electron-withdrawing effect of the 5-(2-nitroethenyl) group. wikipedia.orgmasterorganicchemistry.com This substituent stabilizes the negatively charged Meisenheimer intermediate formed during the addition of a nucleophile to the furan ring, thereby lowering the activation energy for the substitution. libretexts.org
A variety of nucleophiles can be employed to displace the chloride, including alkoxides, thiolates, and amines. youtube.com The reaction of this compound with sodium methoxide, for example, would be expected to yield 2-methoxy-5-(2-nitroethenyl)furan. The rate of these substitutions is often dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate. The reactivity order for the leaving group in such reactions is typically F > Cl > Br > I. masterorganicchemistry.com
Cascade and Domino Reaction Sequences
The polyfunctional nature of this compound makes it an ideal substrate for cascade or domino reactions, where a single synthetic operation triggers a sequence of intramolecular transformations to rapidly build molecular complexity. nih.govchemrxiv.org A plausible cascade sequence could be initiated by a Michael addition of a suitable nucleophile to the nitroethenyl moiety. chemrxiv.org
For example, a bifunctional nucleophile, such as an amino alcohol, could first engage in a Michael addition. The newly introduced amine or alcohol functionality could then participate in an intramolecular nucleophilic aromatic substitution, displacing the chlorine atom on the furan ring to form a new heterocyclic system. Such a sequence would be highly atom-economical and could generate complex polycyclic structures in a single step. The feasibility of such a cascade is supported by related domino reactions involving nitroalkenes and furans in the synthesis of complex molecules. mdpi.comrsc.org
Computational and Theoretical Investigations of 2 Chloro 5 2 Nitroethenyl Furan Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. These methods can predict molecular structures, reaction mechanisms, and various properties, providing insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of 2-Chloro-5-(2-nitroethenyl)furan, DFT would be instrumental in elucidating potential reaction pathways. For instance, in cycloaddition reactions, which are common for nitroalkenes, DFT can be used to map the potential energy surface, identifying the most likely routes for a reaction to proceed.
A typical DFT study for reaction pathway elucidation would involve:
Geometry Optimization: Determining the lowest energy structures of reactants, products, and any intermediates.
Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product.
For a hypothetical reaction of this compound with a dienophile, DFT calculations could provide the activation energies and reaction energies, indicating the kinetic and thermodynamic feasibility of the reaction.
Illustrative Data Table: Hypothetical DFT Results for a Diels-Alder Reaction
| Parameter | Reactants | Transition State | Product |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |
| Key Bond Distances (Å) | C=C: 1.34, C=C (diene): 1.35, 1.45 | Forming C-C: 2.15, 2.20 | C-C: 1.54, 1.55 |
Molecular Electron Density Theory (MEDT) provides a framework for understanding chemical reactivity based on the analysis of the electron density. MEDT posits that the ability of electron density to be reorganized dictates chemical reactivity. For a molecule like this compound, which possesses multiple reactive sites, MEDT would be crucial for predicting the regioselectivity and stereoselectivity of its reactions.
Key concepts in MEDT include:
Conceptual DFT (CDFT) Reactivity Indices: Such as chemical potential, hardness, and electrophilicity, which help in classifying reactants as electrophiles or nucleophiles.
Domingo's Polarity Index: To quantify the polar nature of a reaction.
Analysis of the Electron Localization Function (ELF): To understand the bonding patterns and the changes along a reaction pathway.
In a reaction involving an unsymmetrical reactant with this compound, MEDT analysis could predict which regioisomer is favored by analyzing the interactions between the nucleophilic and electrophilic sites of the reactants.
The transition state is the highest energy point along the reaction coordinate and is a critical structure for understanding the kinetics of a chemical reaction. Detailed analysis of the transition state provides insights into the bonding changes occurring during the reaction. For this compound, identifying and characterizing the transition states of its potential reactions is key to predicting reaction rates and mechanisms.
Transition state analysis typically involves:
Locating the Transition State Structure: Using various computational algorithms.
Vibrational Analysis: To confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
Calculation of Activation Barriers: The energy difference between the reactants and the transition state, which is directly related to the reaction rate.
Illustrative Data Table: Hypothetical Transition State Energetics
| Reaction | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Gibbs Free Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Cycloaddition (Pathway A) | 22.1 | 35.4 |
| Cycloaddition (Pathway B) | 28.5 | 42.1 |
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its chemical behavior. Computational methods can provide a wealth of information about its electronic properties through various reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. For this compound, the nitro group is strongly electron-withdrawing, which would lower the energy of the LUMO, making it a good electrophile.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential would be expected around the oxygen atoms of the nitro group and the furan (B31954) oxygen, while positive potential would be located near the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Illustrative Data Table: Hypothetical Electronic Properties
| Descriptor | Value |
|---|---|
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -3.5 |
| HOMO-LUMO Gap (eV) | 3.7 |
| Global Electrophilicity Index (ω) | 2.8 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule can significantly influence its reactivity and physical properties. This compound can exist in different conformations due to rotation around the single bonds, particularly the bond connecting the furan ring and the nitroethenyl group.
Conformational Analysis: This involves systematically exploring the potential energy surface with respect to bond rotations to identify stable conformers (energy minima) and the energy barriers between them. This can be done using DFT or other computational methods.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility. MD simulations can reveal the preferred conformations in solution and how the molecule interacts with its environment. These simulations are particularly useful for understanding the behavior of larger, more flexible molecules.
For this compound, conformational analysis would reveal the most stable arrangement of the nitroethenyl substituent relative to the furan ring, which could impact its accessibility for reaction.
Illustrative Data Table: Hypothetical Conformational Analysis Results
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| s-trans | 180 | 0.0 | 95 |
| s-cis | 0 | 2.5 | 5 |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 2 Nitroethenyl Furan Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Chloro-5-(2-nitroethenyl)furan, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular connectivity.
Proton NMR for Chemical Shift and Multiplicity Analysis
Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the furan (B31954) ring protons and the vinylic protons.
The furan ring protons, being in a heteroaromatic system, are expected to resonate in the downfield region. The proton at the C3 position is anticipated to appear as a doublet, coupled to the proton at the C4 position. Similarly, the C4 proton will also present as a doublet. The presence of the electron-withdrawing chloro group at C2 and the nitroethenyl group at C5 will influence the precise chemical shifts of these protons.
The vinylic protons of the nitroethenyl group are part of a conjugated system and are expected to show characteristic chemical shifts and coupling constants. The trans configuration of the double bond, which is generally more stable, would result in a large coupling constant (typically >12 Hz) between the two vinylic protons. The proton attached to the carbon bearing the nitro group is expected to be further downfield due to the strong deshielding effect of the nitro group.
In a closely related compound, 2-(2-nitrovinyl)furan, the furan protons appear at δ 6.5, 6.9, and 7.8 ppm, while the vinylic protons are observed at δ 7.45 and 7.55 ppm. researchgate.net For this compound, the introduction of the chloro group is expected to further shift the furan proton signals. The multiplicity of the signals provides information about the number of neighboring protons, following the n+1 rule. globalresearchonline.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (furan) | 6.3 - 6.8 | Doublet (d) | 3.0 - 4.0 |
| H-4 (furan) | 6.8 - 7.2 | Doublet (d) | 3.0 - 4.0 |
| H-α (vinyl) | 7.3 - 7.8 | Doublet (d) | 13.0 - 16.0 |
| H-β (vinyl) | 7.8 - 8.3 | Doublet (d) | 13.0 - 16.0 |
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
Carbon-13 NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the furan ring are expected to resonate in the aromatic region of the spectrum. The carbon atom bonded to the chlorine (C2) will experience a significant downfield shift. The carbon atom attached to the nitroethenyl group (C5) will also be shifted downfield. The carbons of the nitroethenyl side chain will also have characteristic chemical shifts, with the carbon bearing the nitro group appearing at a lower field. In 2-(2-nitrovinyl)furan, the furan and vinyl carbons appear between δ 113.6 and 147.1 ppm. researchgate.net The presence of electronegative atoms like chlorine and the nitro group generally leads to a downfield shift of the attached carbon's signal. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (furan) | 145 - 155 |
| C3 (furan) | 110 - 120 |
| C4 (furan) | 115 - 125 |
| C5 (furan) | 150 - 160 |
| C-α (vinyl) | 120 - 130 |
| C-β (vinyl) | 135 - 145 |
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For this compound, HSQC would show correlations between the furan protons and their corresponding carbons, as well as between the vinylic protons and their carbons. ipb.pt
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for piecing together the molecular structure by identifying connections between different functional groups. For instance, correlations would be expected between the furan protons and the vinylic carbons, and vice versa, confirming the attachment of the nitroethenyl group to the furan ring. ipb.pt
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Of particular interest would be the conformation of the nitroethenyl group relative to the furan ring. The planarity of the conjugated system is a key factor influencing its electronic properties. X-ray data would reveal the torsion angle between the furan ring and the vinyl group. In related structures, such as 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the peripheral rings are significantly twisted out of the plane of the central furan ring. nih.gov
Furthermore, if the compound crystallizes in a chiral space group, X-ray diffraction can be used to determine the absolute configuration of any stereocenters. While this compound itself is achiral, derivatives with chiral substituents could be analyzed using this method. nih.gov
Table 3: Expected Crystallographic Parameters for this compound Derivatives
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (Å) | C-Cl, C-N, N-O, C=C, C-C, C-O |
| Bond Angles (°) | Angles within the furan ring and the nitroethenyl group |
| Torsion Angles (°) | Dihedral angle between the furan ring and the vinyl group |
Note: These are general parameters that would be determined from an X-ray crystal structure analysis.
Vibrational (IR) and Electronic (UV/Vis) Spectroscopy for Functional Group Characterization
Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the nitro group (asymmetric and symmetric stretches), the carbon-carbon double bond of the vinyl group, and the furan ring vibrations. The C-Cl stretch would also be present but may be in a more complex region of the spectrum. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the asymmetric and symmetric stretching of the NO₂ group were observed in the ranges of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems. The extended π-system of this compound, encompassing the furan ring and the nitroethenyl group, is expected to give rise to strong absorption in the UV region. The position of the absorption maximum (λ_max) is indicative of the extent of conjugation. Molecules with conjugated pi systems have smaller energy gaps for π-π* transitions, resulting in absorption at longer wavelengths. pressbooks.pub The presence of substituents on the furan ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. nih.gov
Table 4: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group / System | Expected Absorption Range |
| IR | Nitro (NO₂) asymmetric stretch | 1500 - 1560 cm⁻¹ |
| IR | Nitro (NO₂) symmetric stretch | 1340 - 1380 cm⁻¹ |
| IR | C=C stretch (vinyl) | 1620 - 1650 cm⁻¹ |
| IR | C=C stretch (furan ring) | ~1500 - 1600 cm⁻¹ |
| IR | C-Cl stretch | 600 - 800 cm⁻¹ |
| UV/Vis | π → π* transition | 250 - 350 nm |
Note: These are characteristic ranges and the exact values will depend on the specific molecular environment and solvent used.
Synthetic Utility of 2 Chloro 5 2 Nitroethenyl Furan As a Versatile Chemical Intermediate
Precursors for Complex Heterocyclic Frameworks
The strategic placement of reactive functional groups in 2-Chloro-5-(2-nitroethenyl)furan makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds. The chloro group can participate in nucleophilic substitution or cross-coupling reactions, while the nitroethenyl group is susceptible to various transformations, including conjugate additions and reductions, paving the way for the construction of new ring systems.
Construction of Substituted Furans and Benzofurans
While direct transformations of this compound into other substituted furans are a subject of ongoing research, its structural motif is integral to the synthesis of more complex furan-containing molecules. The inherent furan (B31954) core serves as a scaffold upon which further complexity can be built.
The synthesis of benzofurans, a class of heterocyclic compounds with significant biological activity, often involves the annulation of a benzene (B151609) ring onto a furan core or the cyclization of appropriately substituted aromatic precursors. Although direct conversion of this compound to benzofurans has not been extensively documented, its derivatives can potentially serve as precursors. For instance, modification of the nitroethenyl group and subsequent reaction involving the chloro substituent could, in principle, lead to the formation of a benzofuran (B130515) ring system.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Chromeno[2,3-c]pyrrol-9(2H)-ones)
The nitroethenyl group in this compound is a key synthon for the introduction of nitrogen atoms into a molecular framework, facilitating the synthesis of various nitrogen-containing heterocycles.
Pyrazoles: The reaction of α,β-unsaturated nitro compounds with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. It is plausible that this compound could react with hydrazine or its substituted derivatives to yield pyrazole (B372694) structures. The reaction would likely proceed through a Michael addition of the hydrazine to the nitroethenyl group, followed by cyclization and elimination of water and the nitro group.
Chromeno[2,3-c]pyrrol-9(2H)-ones: The synthesis of complex fused heterocyclic systems such as chromeno[2,3-c]pyrrol-9(2H)-ones often requires multi-step reaction sequences involving versatile building blocks. While there is no direct literature evidence for the use of this compound in the synthesis of this specific tricycle, its reactive sites offer potential for such applications. For example, the nitroethenyl moiety could be transformed into an aminoethyl group, which could then participate in cyclization reactions with a suitable chromone (B188151) precursor to form the pyrrolone ring.
Building Blocks in the Assembly of Diverse Organic Architectures
Beyond its role as a precursor to specific heterocyclic systems, this compound serves as a versatile building block in the broader context of organic synthesis. The combination of a halogenated furan and a conjugated nitroalkene provides a platform for a wide range of synthetic manipulations.
The chloro atom can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions), allowing for the introduction of a wide variety of substituents at the 2-position of the furan ring. This enables the construction of highly functionalized furan derivatives that can be further elaborated into more complex molecular architectures.
Development of New Reaction Methodologies Leveraging the Nitroethenyl Moiety
The nitroethenyl group is a powerful and versatile functional group in organic synthesis. Its electron-withdrawing nature activates the double bond for nucleophilic attack, making it an excellent Michael acceptor. This reactivity is a cornerstone for the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.
Researchers are continuously exploring new transformations of the nitroethenyl group present in compounds like this compound. These include, but are not limited to:
Conjugate Addition Reactions: A wide range of nucleophiles, including carbanions, amines, thiols, and alcohols, can be added to the β-position of the nitroethenyl group. This allows for the introduction of diverse functional groups and the construction of complex side chains.
Reduction of the Nitro Group: The nitro group can be selectively reduced to various other nitrogen-containing functionalities, such as nitroso, hydroxylamino, and amino groups. Each of these groups opens up new avenues for further synthetic transformations. For example, the resulting amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings.
Cycloaddition Reactions: The activated double bond of the nitroethenyl moiety can participate in various cycloaddition reactions, such as Diels-Alder reactions, providing access to complex cyclic and polycyclic structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
